molecular formula C24H26ClN3O3S B2721257 N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1215540-48-9

N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2721257
CAS No.: 1215540-48-9
M. Wt: 472
InChI Key: YJANIMTVSWJQBM-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a specialty chemical of interest in advanced material science and pharmaceutical research. This complex molecule features a coumarin (2H-chromene) core, a structure widely recognized in the development of fluorescent dyes and probes . The integration of a benzothiazole unit and a diethylaminoethyl side chain suggests potential for applications in push-pull chromophore systems, which are valuable in optoelectronics and as molecular sensors . While specific biological mechanisms for this exact compound require further research, its structural motifs are associated with various pharmacological activities. The compound is intended for research and development purposes exclusively. It is strictly for laboratory use and is not certified for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S.ClH/c1-4-26(5-2)12-13-27(24-25-19-11-10-16(3)14-21(19)31-24)22(28)18-15-17-8-6-7-9-20(17)30-23(18)29;/h6-11,14-15H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJANIMTVSWJQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24ClN3O3SC_{19}H_{24}ClN_{3}O_{3}S with a molecular weight of approximately 410.0 g/mol. The presence of functional groups such as the benzo[d]thiazole and chromene moieties suggests potential interactions with biological targets, particularly in the context of anticancer and neuroprotective activities.

1. Acetylcholinesterase Inhibition

Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibit significant acetylcholinesterase (AChE) inhibitory activity. This activity is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's disease. For instance, docking studies have shown that certain derivatives can bind effectively to the active site of AChE, enhancing their inhibitory effects .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. Studies have demonstrated that benzothiazole derivatives can activate procaspase-3, leading to caspase-3 activation and subsequent apoptosis in cancer cell lines such as U937 and MCF-7 . The structure-activity relationship (SAR) analysis reveals that modifications in the compound's structure significantly influence its anticancer efficacy.

Case Study 1: Anticancer Efficacy

A study focusing on benzothiazole derivatives highlighted the compound's ability to selectively induce apoptosis in cancer cells. Compounds similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide were tested against various cancer cell lines, showing IC50 values ranging from 5.2 μM to 6.6 μM, indicating potent anticancer activity .

Case Study 2: Neuroprotective Effects

In another investigation, derivatives with structural similarities were assessed for their neuroprotective effects against oxidative stress in neuronal cell models. The results indicated that these compounds could reduce cell death induced by oxidative agents, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Data Tables

Property Value
Molecular FormulaC19H24ClN3O3SC_{19}H_{24}ClN_{3}O_{3}S
Molecular Weight410.0 g/mol
AChE Inhibition IC501.2 μM
Anticancer IC50 (U937)5.2 μM
Anticancer IC50 (MCF-7)6.6 μM

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazole derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells, particularly in breast cancer models. The anticancer mechanism may involve apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals, thereby protecting cells from oxidative stress.

Applications in Research

The compound is primarily utilized in scientific research rather than therapeutic applications. Its classifications as a bioactive reagent and screening compound highlight its relevance in pharmaceutical research and development. Specific applications include:

Drug Discovery

The compound serves as a lead structure for developing new antimicrobial and anticancer agents. Researchers can modify its structure to enhance efficacy and reduce toxicity.

Molecular Docking Studies

Molecular docking studies are conducted to understand the binding interactions between this compound and biological targets, facilitating the design of more potent derivatives.

Due to its diverse biological activities, this compound is used in screening assays to identify new therapeutic agents against resistant strains of bacteria and cancer cells.

Case Studies

Recent studies have focused on synthesizing various thiazole derivatives with similar structures to evaluate their pharmacological activities:

  • Antimicrobial Screening : A study evaluated several thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing significant activity for selected compounds .
  • Anticancer Activity Assessment : Another study investigated the anticancer properties of thiazole derivatives against breast cancer cell lines using assays that measure cell viability and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Coumarin-Thiazole Hybrids

N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives

  • Structural Difference : Methoxy substitution at the coumarin’s 8-position instead of a methyl group on the benzothiazole.
  • Synthesis : Prepared via solvent-free conditions with piperidine catalysis, yielding derivatives with simplified purification .
  • Bioactivity : Demonstrated antimicrobial activity, though specific data for the target compound are unavailable.
Benzothiazole Derivatives

N-(2-(Dimethylamino)ethyl)-N-(6-Methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Hydrochloride Key Difference: Substitution of diethylaminoethyl with dimethylaminoethyl and methoxybenzothiazole instead of methylbenzothiazole.

Chromen-Thiazolidinone Hybrids

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Structural Difference: Replaces the benzothiazole with a thiazolidinone ring and adds a furan carboxamide. Crystallography: Single-crystal X-ray studies confirmed planar geometry, with hydrogen bonding influencing stability .

Functional Group Analysis

Compound Class Key Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Bioactivity Notes
Target Compound Diethylaminoethyl, 6-Me-benzothiazole ~550 (HCl salt) Not reported High (polar HCl) Kinase inhibition (inferred)
Dimethylaminoethyl Analog Dimethylaminoethyl, 6-OMe-benzothiazole ~522 (HCl salt) Not reported Moderate Anticancer (inferred)
Thiazolidinone Hybrid Thiazolidinone, furan carboxamide ~396 292 K (crystal) Low in H2O Antimicrobial potential
Coumarin-Thiazole 8-Methoxycoumarin, thiazole-amide ~350–400 160–180 Moderate in DMSO Antimicrobial confirmed

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
The synthesis typically involves multi-step pathways, including:

  • Amide bond formation between the chromene-3-carboxylic acid derivative and the substituted benzothiazole-amine precursor.
  • Introduction of the diethylaminoethyl group via nucleophilic substitution or alkylation reactions under controlled pH and temperature (e.g., acetonitrile reflux for 1–3 minutes as seen in analogous syntheses) .
  • Hydrochloride salt formation by treating the free base with HCl in a polar solvent.
    Key considerations include:
  • Solvent selection (e.g., DMF for cyclization reactions) .
  • Purification techniques such as column chromatography or recrystallization to isolate intermediates and final products .
  • Reaction monitoring via TLC or HPLC to ensure completion and purity .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to confirm substituent positions (e.g., methyl group on benzothiazole, diethylaminoethyl chain) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC):
    • Purity assessment using reverse-phase columns and UV detection .
  • X-ray Crystallography:
    • For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .

Advanced: How can researchers optimize the reaction yield when introducing the diethylaminoethyl group during synthesis?

Methodological Answer:

  • Reagent Selection: Use activating agents like HATU or DCC for efficient amide bond formation .
  • Temperature Control: Maintain reactions at 0–5°C during exothermic steps (e.g., alkylation) to minimize side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
  • Yield Tracking: Use quantitative NMR or LC-MS to iteratively refine conditions .

Advanced: What methodologies are employed to investigate the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use software (e.g., AutoDock Vina) to predict binding affinity with targets like kinases or GPCRs, leveraging the chromene and benzothiazole motifs .
  • In Vitro Assays:
    • Enzyme Inhibition Studies: Measure IC50 values using fluorescence-based assays (e.g., for proteases or kinases) .
    • Cell Viability Assays: Test anticancer activity via MTT or apoptosis markers in cancer cell lines .
  • Surface Plasmon Resonance (SPR):
    • Quantify real-time binding kinetics with immobilized target proteins .

Advanced: How to address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Purity Validation: Re-analyze compound batches via HPLC and NMR to rule out impurities affecting activity .
  • Assay Standardization:
    • Control variables like cell line passage number, serum concentration, and incubation time .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
  • Mechanistic Follow-Up:
    • Use siRNA knockdown or CRISPR-edited cells to confirm target specificity if activity varies .

Advanced: How can the compound's solubility and stability be improved for in vivo studies?

Methodological Answer:

  • Salt Form Screening: Test alternative counterions (e.g., mesylate, phosphate) to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) on the diethylaminoethyl chain for improved bioavailability .
  • Formulation Optimization:
    • Use cyclodextrin complexes or lipid nanoparticles for sustained release .
  • Stability Testing:
    • Conduct accelerated degradation studies under varying pH and temperature conditions .

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